molecular formula C6H8ClNO2 B3018060 3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride CAS No. 2243513-13-3

3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride

Cat. No.: B3018060
CAS No.: 2243513-13-3
M. Wt: 161.59
InChI Key: VBXZEPIHXKJTKX-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride is a chemical compound with the molecular formula C6H7NO2·HCl It is a hydrochloride salt of 3-(azetidin-3-yl)prop-2-ynoic acid, which is characterized by the presence of an azetidine ring, a propiolic acid moiety, and a hydrochloride group

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of azetidine derivatives . Additionally, the development of more efficient synthetic routes and the study of its reactivity could be areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)prop-2-ynoic acid;hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the propiolic acid group. One common method involves the cyclization of a suitable precursor to form the azetidine ring, followed by the addition of propiolic acid under controlled conditions. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the propiolic acid moiety and the hydrochloride salt form. These features confer unique chemical reactivity and solubility properties, making it particularly useful in specific research and industrial applications .

Properties

IUPAC Name

3-(azetidin-3-yl)prop-2-ynoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c8-6(9)2-1-5-3-7-4-5;/h5,7H,3-4H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXZEPIHXKJTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C#CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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